molecular formula C15H13N3O B6457871 5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine CAS No. 2548990-74-3

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine

Cat. No.: B6457871
CAS No.: 2548990-74-3
M. Wt: 251.28 g/mol
InChI Key: YVHPPYSTQHFJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine is a heterocyclic compound that features a benzofuran ring fused to a pyrimidine ring, with a cyclopropylamine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Safety and Hazards

Benzofuran compounds can be hazardous. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely focus on developing new benzofuran-based drugs and exploring their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or acids.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.

    Coupling of Benzofuran and Pyrimidine Rings: The benzofuran and pyrimidine rings are coupled using a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Cyclopropylamine Group: The cyclopropylamine group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine is unique due to its combination of a benzofuran ring with a pyrimidine ring and a cyclopropylamine group, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives.

Properties

IUPAC Name

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-4-14-11(5-6-19-14)7-10(1)12-8-16-15(17-9-12)18-13-2-3-13/h1,4-9,13H,2-3H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHPPYSTQHFJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=CC4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.